Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

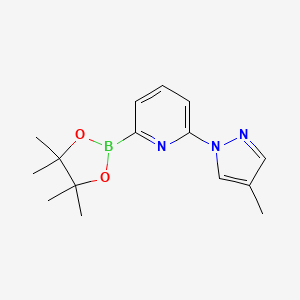

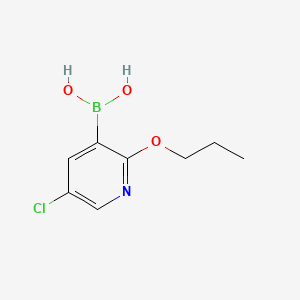

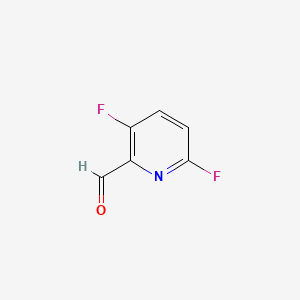

“Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate” is a chemical compound with the IUPAC name "methyl 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)benzoate" . It has a molecular weight of 334.19 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 . This code provides a specific description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Photophysical and Photochemical Properties

The photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have been investigated for their potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).

Biological Activities

Several studies have explored the biological activities of compounds containing the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety. For instance, compounds derived from azo ligands and Cd(II) complexes exhibit significant antifungal and antibacterial activities, with their structures confirmed through various analytical techniques (Sudad A. Jaber et al., 2021). Additionally, derivatives of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones have shown promise as CNS depressants, muscle relaxants, and anticonvulsants, highlighting the therapeutic potential of this chemical scaffold (R. Shyam et al., 1977).

Antimicrobial and Antiproliferative Effects

Compounds featuring the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety have been synthesized and tested for their antimicrobial and antiproliferative effects. Notably, a new series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety showed promising antimicrobial and antiproliferative activities, with some compounds exhibiting notable inhibitory effects on cancer cells (E. Mansour et al., 2020).

Antipsychotic and Anticonvulsant Agents

Research has also focused on the development of new substituted benzoxazepine and benzothiazepine compounds as antipsychotic and anticonvulsant agents. These compounds, including those with the 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl) moiety, have undergone synthesis and biological evaluation, demonstrating their potential in treating psychiatric disorders and epilepsy (H. Kaur et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets (ERK2 and FGFR2) through binding interactions . .

Biochemical Pathways

The compound’s interaction with ERK2 and FGFR2 affects the MAPK/ERK pathway and the FGF signaling pathway, respectively These pathways play key roles in cell growth and differentiation

Result of Action

Given its targets, it is plausible that the compound could influence cell growth and differentiation . .

Propiedades

IUPAC Name |

methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCHBRZNYNSWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742937 |

Source

|

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-33-7 |

Source

|

| Record name | Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)